molecular formula C4H9NO2 B595061 rac-2-Aminobutyric Acid-d3 CAS No. 1219373-19-9

rac-2-Aminobutyric Acid-d3

Cat. No.: B595061
CAS No.: 1219373-19-9
M. Wt: 106.139
InChI Key: QWCKQJZIFLGMSD-FIBGUPNXSA-N
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Description

rac-2-Aminobutyric Acid-d3: is a deuterium-labeled version of 2-aminobutyric acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical applications. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the pharmacokinetic and metabolic profiles of the compound, making it a useful tool in drug development and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Aminobutyric Acid-d3 typically involves the incorporation of deuterium into the 2-aminobutyric acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the deuterium content and overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions: rac-2-Aminobutyric Acid-d3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research purposes or to study its behavior under different conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

rac-2-Aminobutyric Acid-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-2-Aminobutyric Acid-d3 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into the role of hydrogen atoms in these processes. Molecular targets may include enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases .

Comparison with Similar Compounds

    2-Aminobutyric Acid: The non-deuterated version of rac-2-Aminobutyric Acid-d3, commonly used in similar research applications.

    3-Aminobutyric Acid: Another isomer with different structural and functional properties.

    4-Aminobutyric Acid (Gamma-Aminobutyric Acid): A well-known neurotransmitter with distinct biological functions .

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms, metabolic pathways, and drug development processes .

Properties

IUPAC Name

2-amino-4,4,4-trideuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675564
Record name 2-Amino(4,4,4-~2~H_3_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219373-19-9
Record name 2-Amino(4,4,4-~2~H_3_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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